molecular formula C13H18O3 B12418080 Hydroxy Ibuprofen-d3

Hydroxy Ibuprofen-d3

Cat. No.: B12418080
M. Wt: 225.30 g/mol
InChI Key: HFAIHLSDLUYLQA-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Ibuprofen-d3 is a deuterated form of hydroxy ibuprofen, which is a metabolite of ibuprofen. Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. The deuterated form, this compound, is often used in scientific research as an internal standard for the quantification of ibuprofen and its metabolites by mass spectrometry techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Ibuprofen-d3 typically involves the hydroxylation of deuterated ibuprofen. The process begins with the preparation of deuterated ibuprofen, which is then subjected to hydroxylation reactions. Common reagents used in the hydroxylation process include oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often involve controlled temperatures and pH to ensure the selective formation of the hydroxy derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to optimize the yield and purity of the compound. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Ibuprofen-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxy Ibuprofen-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxy Ibuprofen-d3 is similar to that of ibuprofen. It involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of pain, inflammation, and fever. The deuterated form is used primarily for analytical purposes and does not exhibit significant pharmacological effects on its own .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not easily achievable with non-deuterated compounds .

Properties

Molecular Formula

C13H18O3

Molecular Weight

225.30 g/mol

IUPAC Name

3,3,3-trideuterio-2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16)/i2D3

InChI Key

HFAIHLSDLUYLQA-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)CO)C(=O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO

Origin of Product

United States

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